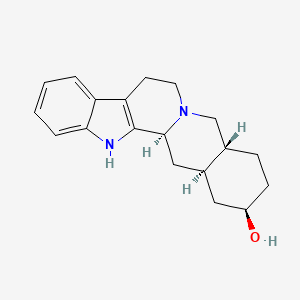
Epiyohimbol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-yohimbol is a 17-yohimbol.
Aplicaciones Científicas De Investigación
Translational Research Applications
Epiyohimbol's potential can be explored through translational research. Translational research (TR) emphasizes translating scientific discoveries into practical applications, impacting population health. Epidemiology plays a critical role in this process, enabling the transition of discoveries like Epiyohimbol from basic science to clinical and public health applications. This approach involves various phases, from exploring basic scientific discoveries to evaluating their efficacy, assessing barriers to implementation, and finally, evaluating their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Metabolomics in Epidemiologic Research
Metabolomics, the study of small metabolites in biological samples, can be crucial in understanding Epiyohimbol's effects. It offers an unprecedented opportunity to measure environmental and other exposures more precisely, which is essential in epidemiologic research. Advances in this field, including improved sample handling and automated methods, have made metabolomics a growing force in epidemiology, potentially applicable to studying substances like Epiyohimbol (Tzoulaki, Ebbels, Valdes, Elliott, & Ioannidis, 2014).
Implementation in Scientific Studies
The integration of Epiyohimbol in scientific studies can benefit from the principles of reproducible research. Reproducibility is vital in epidemiology, especially for findings that inform policy decisions. This standard involves making datasets and software available for verifying results and conducting alternative analyses, which could be significant for research involving Epiyohimbol (Peng, Dominici, & Zeger, 2006).
Isolation and Identification
Epiyohimbol was identified among other indole alkaloids from the leaves and bark of Hunteria zeylanica, marking its discovery from a natural source. This isolation process is a fundamental step in understanding the compound's properties and potential applications in scientific research (Arambewela & Khuong-Huu, 1981).
Propiedades
Número CAS |
439-70-3 |
|---|---|
Nombre del producto |
Epiyohimbol |
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(1S,15R,18R,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |
InChI |
InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14+,18-/m0/s1 |
Clave InChI |
YZHQOLWNBFSHQZ-FLTUCWPJSA-N |
SMILES isomérico |
C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@@H]1O)NC5=CC=CC=C45 |
SMILES |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
SMILES canónico |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




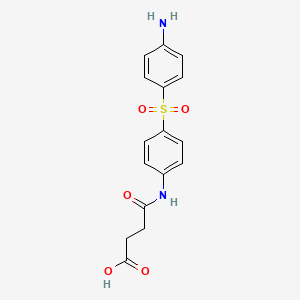
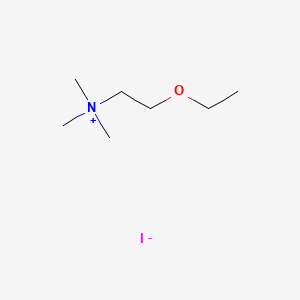

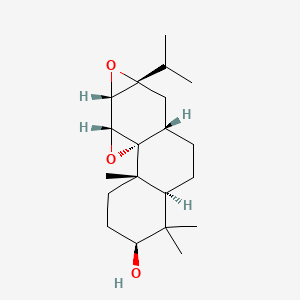

![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)

![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
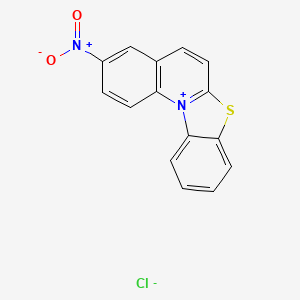
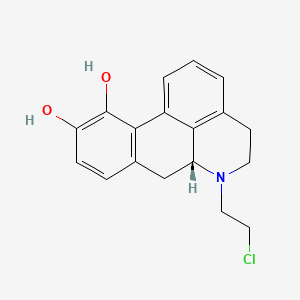
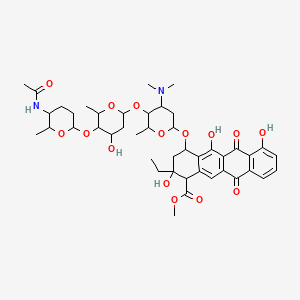
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)
